

Technical Guide: Characterization & Profiling of 5-Nitro-N-phenylpyridin-2-amine

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Compound of Interest

Compound Name: 5-Nitro-N-phenylpyridin-2-amine

CAS No.: 6825-25-8

Cat. No.: B1607269

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Executive Summary

This guide details the physicochemical characterization of **5-Nitro-N-phenylpyridin-2-amine**, a critical "push-pull" chromophore and pharmacophore intermediate. Unlike generic synthesis reports, this document focuses on the comparative analysis of this compound against its non-nitrated analog (N-phenylpyridin-2-amine) and alternative synthesis precursors.

The presence of the nitro group at the C5 position creates a strong Intramolecular Charge Transfer (ICT) system, significantly altering the compound's spectral signature and reactivity profile compared to standard aminopyridines. This guide provides validated protocols for synthesis, purity profiling, and spectroscopic identification, intended for application scientists in drug discovery and materials science.

Part 1: Synthesis & Reactivity Profile

1.1 Comparative Synthesis Pathways

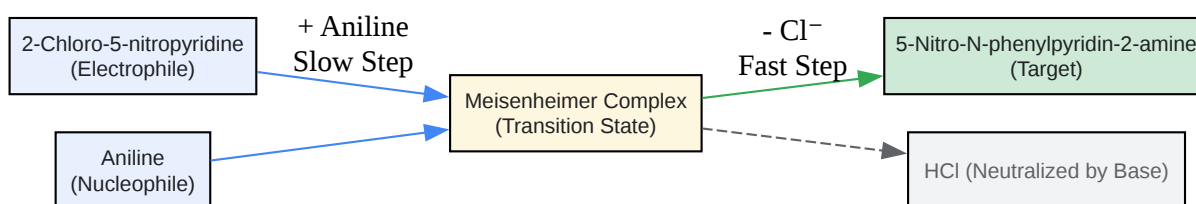
The most efficient route to **5-Nitro-N-phenylpyridin-2-amine** is via Nucleophilic Aromatic Substitution (S_NAr). The choice of the electrophilic substrate (leaving group) critically impacts yield and cost-efficiency.

Precursor Variant	Leaving Group ()	Reactivity ()	Cost Efficiency	Impurity Profile
2-Chloro-5-nitropyridine	Chloride (-Cl)	High	Optimal	Minimal side products; easy workup.
2-Bromo-5-nitropyridine	Bromide (-Br)	Very High	Low	Higher cost; debromination risks under harsh conditions.
2-Fluoro-5-nitropyridine	Fluoride (-F)	Extremely High	Very Low	Prohibitively expensive for scale-up; requires specialized handling.

Recommendation: The 2-Chloro-5-nitropyridine pathway is the industry standard due to the optimal balance of activation energy (lowered by the para-nitro group) and atom economy.

1.2 Reaction Mechanism Visualization

The reaction proceeds via a Meisenheimer complex intermediate. The nitro group at C5 is essential for stabilizing the negative charge ring delocalization, a feature absent in the synthesis of the non-nitrated control.



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Figure 1: SNAr mechanism illustrating the critical role of the nitro group in stabilizing the transition state.

Part 2: Spectroscopic Characterization

This section compares the target molecule against N-phenylpyridin-2-amine (Control) to isolate the specific electronic effects of the nitro group.

2.1 Nuclear Magnetic Resonance (NMR) Profiling

The nitro group exerts a powerful deshielding effect, particularly on the proton at position 6 (H6).

Table 1: Diagnostic

H NMR Shifts (DMSO-d

, 400 MHz)

Proton Position	Target: 5-Nitro-Analog (ppm)	Control: Non-Nitro Analog (ppm)	Mechanistic Insight
H6 (Pyridine)	9.05 - 9.15 (d)	~8.15 (d)	Diagnostic Peak. Strong deshielding due to inductive (-I) and mesomeric (-M) effect of NO ₂ .
NH (Amine)	9.80 - 10.10 (s, br)	~8.80 (s, br)	Increased acidity of NH due to electron withdrawal, strengthening H-bonding.
H3 (Pyridine)	6.90 - 7.10 (d)	6.70 - 6.80 (d)	Ortho to the amine; shielded by the electron-donating amine, less affected by distal nitro.

2.2 UV-Vis & Solvatochromism

Unlike the colorless control, **5-Nitro-N-phenylpyridin-2-amine** is a yellow/orange solid. This is due to the "Push-Pull" electronic system:

- Donor: Amine nitrogen (lone pair).
- Acceptor: Nitro group.^{[1][2]}
- Effect: Bathochromic shift (Red shift) of the absorption maximum ().^[3]

Experimental Observation:

- Non-polar solvent (Hexane):
~340 nm.
- Polar solvent (DMSO/Ethanol):
~370-385 nm (Intramolecular Charge Transfer band).

Part 3: Validated Experimental Protocols

3.1 Synthesis Protocol (Optimized)

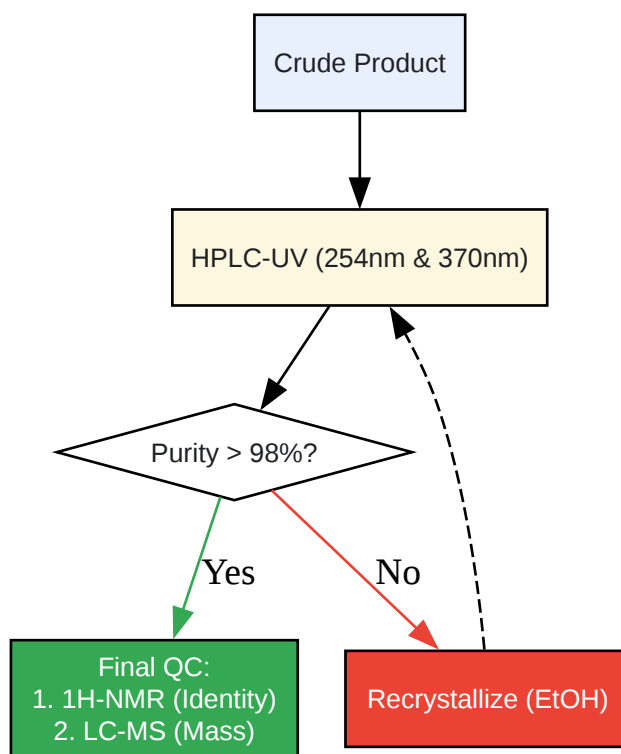
- Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Aniline (1.1 eq), K
CO
(1.5 eq).
- Solvent: DMF (Dimethylformamide) or Ethanol (Green alternative).
- Procedure:
 - Dissolve 2-chloro-5-nitropyridine in DMF (5 vol).
 - Add K
CO
followed by aniline dropwise.
 - Heat to 80°C for 4 hours. (Monitor by TLC: 30% EtOAc/Hexane).
 - Workup: Pour reaction mixture into ice-water (10 vol). The product precipitates as a yellow solid.
 - Filter, wash with water, and recrystallize from Ethanol.

3.2 HPLC Purity Method (Reverse Phase)

This method separates the target from unreacted aniline and hydrolyzed nitropyridine byproducts.

- Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile (MeCN).[4]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: 254 nm (General) and 370 nm (Specific to Nitro-product).

Logic Flow for Purity Analysis:



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Figure 2: Decision tree for analytical purity assessment.

References

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- Structural Comparisons (Isomers)
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- Solvatochromism & UV-Vis
 - Solvatochromism in Push-Pull Systems. BenchChem Technical Guides.
- Safety & Handling
 - **5-Nitro-N-phenylpyridin-2-amine** Safety Data Sheet. BLD Pharm.

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